Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13500605
Molecular Formula: C10H16IN3O3
Molecular Weight: 353.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16IN3O3 |
|---|---|
| Molecular Weight | 353.16 g/mol |
| IUPAC Name | ethyl 5-amino-1-(2-ethoxyethyl)-4-iodopyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H16IN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 |
| Standard InChI Key | CAFBTTZKOKGGAY-UHFFFAOYSA-N |
| SMILES | CCOCCN1C(=C(C(=N1)C(=O)OCC)I)N |
| Canonical SMILES | CCOCCN1C(=C(C(=N1)C(=O)OCC)I)N |
Introduction
Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound is characterized by its unique structural features, including an ethoxyethyl side chain, an amino group, and an iodo substituent on the pyrazole ring. These features contribute to its potential applications in medicinal chemistry, particularly in the development of biologically active molecules.
Synthesis and Chemical Reactions
The synthesis of Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate typically involves advanced organic chemistry techniques, such as nucleophilic substitutions and condensation reactions. The presence of the iodo group allows for further modification through cross-coupling reactions, which can introduce additional functional groups to enhance its biological properties.
Biological Activities and Applications
Pyrazole derivatives, including Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The amino group plays a crucial role in these activities by facilitating interactions with biological targets.
Spectroscopic Data
Spectral data, including NMR and IR, are essential for confirming the structural integrity of the compound during synthesis. These data help researchers verify the presence of specific functional groups and ensure the purity of the compound.
Biological Activity
The biological activity of Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate is influenced by its structural features, particularly the pyrazole ring and the amino group. These features allow the compound to interact effectively with biological targets, contributing to its potential therapeutic applications.
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